molecular formula C7H16N2 B068209 3,3-Dimethylpiperidin-1-amine CAS No. 168272-97-7

3,3-Dimethylpiperidin-1-amine

Cat. No.: B068209
CAS No.: 168272-97-7
M. Wt: 128.22 g/mol
InChI Key: IGBZQNCZFLXHIZ-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidin-1-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups attached to the third carbon of the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the hydrogenation of 3,3-dimethylpyridine, followed by amination. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpiperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylpiperidin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylpiperidin-1-amine is unique due to the specific positioning of its methyl groups, which influences its steric and electronic properties. This unique structure imparts distinct reactivity and interaction profiles compared to other piperidine derivatives, making it valuable in various chemical and biological applications .

Biological Activity

3,3-Dimethylpiperidin-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups attached to the piperidine ring. This structural feature influences its steric and electronic properties, affecting its interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme modulator . It can act as an inhibitor or activator of various enzymatic reactions depending on its structure and the specific target. The compound is known to interact with several receptors, notably in the opioid receptor family, which is crucial for pain modulation and therapeutic effects.

Enzymatic Interactions

Research indicates that this compound can modulate signaling pathways by binding to receptors and altering their activity. It has been shown to exhibit antagonistic properties against opioid receptors, particularly the κ-opioid receptor, which is involved in pain relief mechanisms. A study highlighted that analogues of this compound displayed subnanomolar affinity for κ-opioid receptors, suggesting potential therapeutic applications in pain management .

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Pain Management: Its antagonistic action on opioid receptors suggests it may be useful in developing new analgesics.
  • Neurological Disorders: Initial studies indicate potential efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
  • Cancer Research: Some derivatives have shown promise in inhibiting cancer cell proliferation through specific enzymatic pathways.

Opioid Receptor Antagonism

A notable study synthesized several analogues of this compound to evaluate their efficacy as opioid receptor antagonists. The results demonstrated that certain analogues exhibited enhanced binding affinity and selectivity for the κ-opioid receptor compared to traditional opioids .

CompoundK_e (nM)Receptor Type
JDTic0.037κ-opioid
8a0.045κ-opioid
8b0.050κ-opioid

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound derivatives against ischemic injury in neuronal cells. The findings indicated that these compounds could significantly reduce apoptosis and enhance neuronal viability under ischemic conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

CompoundStructure VariationBiological Activity
PiperidineNo methyl groupsBaseline activity
3,5-Dimethylpiperidin-1-amineMethyl groups at different positionsVaries based on substitution
N-MethylpiperidineSingle methyl groupDifferent receptor interactions

Properties

IUPAC Name

3,3-dimethylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)4-3-5-9(8)6-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBZQNCZFLXHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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